molecular formula C8H15NO2 B13278268 Methyl 3,4-dimethylpyrrolidine-3-carboxylate

Methyl 3,4-dimethylpyrrolidine-3-carboxylate

Cat. No.: B13278268
M. Wt: 157.21 g/mol
InChI Key: VXQVHJJNBMOBOI-UHFFFAOYSA-N
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Description

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a chemical compound with the molecular formula C₈H₁₅NO₂. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is known for its versatile properties, making it an ideal candidate for various applications in scientific research, including drug development, catalysis, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3,4-dimethylpyrrolidine-3-carboxylate typically involves the reaction of 3,4-dimethylpyrrolidine with methyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product in high yield .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-dimethylpyrrolidine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is extensively used in scientific research due to its versatile properties. Some of its applications include:

Mechanism of Action

The mechanism of action of Methyl 3,4-dimethylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, thereby facilitating the formation of reactive intermediates. In biological systems, it can interact with enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3,4-dimethylpyrrolidine-2-carboxylate
  • Ethyl 3,4-dimethylpyrrolidine-3-carboxylate
  • Methyl 3,4-dimethylpyrrolidine-3-carboxamide

Uniqueness

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where precise control over molecular interactions is required .

Biological Activity

Methyl 3,4-dimethylpyrrolidine-3-carboxylate is a pyrrolidine derivative that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological mechanisms, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound features a pyrrolidine ring with two methyl groups at the 3 and 4 positions and a carboxylate group at the 3 position. Its molecular formula is C8H15NO2C_8H_{15}NO_2, and it possesses a molecular weight of approximately 157.21 g/mol. The presence of these functional groups contributes to its reactivity and biological interactions.

1. Neuroprotective Properties

Research indicates that compounds related to this compound may exhibit neuroprotective effects. These compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases .

2. Catalytic Applications

This compound has been studied as an organocatalyst in asymmetric synthesis, demonstrating enantioselectivity that is beneficial in pharmaceutical applications . This property allows it to facilitate various chemical reactions while enhancing the yield of desired products.

3. Antiviral Properties

Some derivatives of pyrrolidine compounds have shown antiviral activity, suggesting that this compound may also possess similar properties. This potential makes it a candidate for further investigation in antiviral drug development .

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. It may modulate receptor activity or enzyme function, leading to various biological effects . This modulation can affect metabolic pathways and cellular responses.

Case Study: Neuroprotection

A study investigated the effects of this compound on neuronal cell cultures exposed to oxidative stress. Results indicated that treatment with the compound led to a significant reduction in cell death and improved cell viability compared to untreated controls. The compound's ability to enhance ATP production was also noted, suggesting an improvement in cellular energy metabolism.

Table: Summary of Biological Activities

Activity Description Reference
Neuroprotective EffectsReduces oxidative stress-induced neuronal death
Organocatalytic ActivityFacilitates asymmetric synthesis with high enantioselectivity
Antiviral PotentialExhibits activity against certain viral strains

Properties

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

methyl 3,4-dimethylpyrrolidine-3-carboxylate

InChI

InChI=1S/C8H15NO2/c1-6-4-9-5-8(6,2)7(10)11-3/h6,9H,4-5H2,1-3H3

InChI Key

VXQVHJJNBMOBOI-UHFFFAOYSA-N

Canonical SMILES

CC1CNCC1(C)C(=O)OC

Origin of Product

United States

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